molecular formula C17H12N4O2S B2385066 6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251598-13-6

6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2385066
CAS No.: 1251598-13-6
M. Wt: 336.37
InChI Key: BIRIYZOUADRRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a pyridine ring. The benzyl substituent at position 6 and the pyridin-2-yl group at position 3 contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

6-benzyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c22-16-15-14(13(20-24-15)12-8-4-5-9-18-12)19-17(23)21(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRIYZOUADRRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Thiazolo[4,5-d]Pyrimidine Core

The core structure is synthesized by reacting 1-(benzyloxy)urea with diethyl malonate under microwave irradiation (150°C, 20 minutes) or conventional heating to form 3-benzyloxy-6-hydroxypyrimidine-2,4(1H,3H)-dione . Chlorination with phosphorus oxychloride (POCl₃) and benzyltriethylammonium chloride (BnEt₃NCl) yields 3-benzyloxy-6-chloropyrimidine-2,4(1H,3H)-dione , which undergoes thiolation to introduce the sulfur atom necessary for thiazole ring formation.

Table 1: Key Intermediates in Core Synthesis

Intermediate Structure Modifications Reagents/Conditions Yield (%)
3-Benzyloxy-6-hydroxypyrimidine-2,4(1H,3H)-dione Cyclocondensation product Diethyl malonate, reflux 65–70
3-Benzyloxy-6-chloropyrimidine-2,4(1H,3H)-dione Chlorination POCl₃, BnEt₃NCl, 80°C 85
3-Chloro-6H-thiazolo[4,5-d]pyrimidine-5,7-dione Thiolation and cyclization Thiourea, EtOH, reflux 78

Introduction of the Pyridin-2-yl Group at Position 3

Position 3 of the thiazolo[4,5-d]pyrimidine core is functionalized via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.

Nucleophilic Substitution with Pyridin-2-ylamine

Reacting 3-chloro-6H-thiazolo[4,5-d]pyrimidine-5,7-dione with pyridin-2-ylamine in dimethylformamide (DMF) at 120°C for 12 hours replaces the chloride with the pyridin-2-yl group. The reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which enhances electrophilicity at position 3.

Equation 1:
$$
\text{3-Chloro intermediate} + \text{pyridin-2-ylamine} \xrightarrow{\text{DMF, 120°C}} \text{3-(pyridin-2-yl) intermediate} + \text{HCl}
$$

Suzuki-Miyaura Coupling for Enhanced Regioselectivity

An alternative method employs a palladium-catalyzed Suzuki-Miyaura coupling between 3-boronic acid-functionalized thiazolo[4,5-d]pyrimidine and 2-bromopyridine. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in toluene/ethanol (3:1) at 80°C achieves 92% yield with high regioselectivity.

Benzylation at Position 6

The benzyl group is introduced via alkylation of the secondary amine at position 6. Two methods are prevalent:

Direct Alkylation with Benzyl Bromide

Treating 3-(pyridin-2-yl)-6H-thiazolo[4,5-d]pyrimidine-5,7-dione with benzyl bromide (BnBr) in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 6 hours affords the N6-benzyl derivative. The reaction proceeds via an SN2 mechanism, with a yield of 75–80%.

Equation 2:
$$
\text{6H-intermediate} + \text{BnBr} \xrightarrow{\text{K₂CO₃, CH₃CN}} \text{6-benzyl intermediate} + \text{KBr}
$$

Reductive Amination for Improved Efficiency

An alternative approach involves reductive amination using benzaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol. This method avoids harsh alkylation conditions and achieves 85% yield.

Final Debinding and Purification

The benzyl-protecting group on the pyrimidine oxygen is removed via catalytic hydrogenation or acid hydrolysis:

Catalytic Hydrogenation

Using Pearlman’s catalyst (Pd(OH)₂/C) under hydrogen gas (40–50 psi) in methanol removes the benzyl group selectively, yielding the final compound in 82–97% purity.

Trifluoroacetic Acid (TFA) Hydrolysis

Microwave-assisted treatment with TFA at 120°C for 30 minutes cleaves the benzyl ether, though this method risks partial decomposition of the thiazolo ring.

Analytical Characterization

The final product is characterized via:

  • High-Resolution Mass Spectrometry (HRMS): m/z 337.0821 [M+H]⁺ (calculated 336.4).
  • ¹H NMR (DMSO-d₆): δ 8.65 (d, 1H, pyridine-H), 7.85–7.20 (m, 7H, aromatic-H), 5.12 (s, 2H, CH₂Ph).
  • X-ray Crystallography: Confirms the fused thiazolo-pyrimidine system and substituent orientations.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Synthetic Methods

Method Steps Total Yield (%) Key Advantage
Nucleophilic substitution + alkylation 4 58 Simplicity, low cost
Suzuki coupling + reductive amination 5 68 Higher regioselectivity
Acid hydrolysis route 4 50 Faster deprotection

Challenges and Optimization Opportunities

  • Regioselectivity in Thiazole Formation: Competing reactions during cyclocondensation may yield isothiazole byproducts. Using thiourea instead of urea reduces this risk.
  • Solubility Issues: Polar aprotic solvents (e.g., DMF) improve intermediate solubility but complicate purification. Switching to tetrahydrofuran (THF) mitigates this.
  • Catalyst Poisoning: Residual sulfur from thiolation steps deactivates palladium catalysts. Pre-treatment with chelating resins (e.g., QuadraPure®) enhances coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione demonstrate effective interactions with microbial protein receptors, leading to potential therapeutic applications in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines. The mechanism of action involves dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical pathways in cancer progression . Molecular docking studies support these findings by showing strong binding affinities to these targets.

Cellular Effects

The compound influences several cellular pathways, including gene expression and metabolic processes. Its interaction with biomolecules can lead to enzyme inhibition or activation, which is crucial for its pharmacological effects .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions of this compound with various receptors. These studies reveal insights into how structural modifications can enhance biological activity and specificity towards target proteins .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves the condensation of a pyridine derivative with a thiazole precursor under specific conditions. Advanced synthetic methods have been developed to optimize yields and purity for industrial applications .

Mechanism of Action

The mechanism of action of 6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can be contextualized against related triazolo- and thiazolo-pyrimidine derivatives, as detailed below:

Structural Analogues

Compound Name Core Structure Substituents Key Features Reference
This compound Thiazolo[4,5-d]pyrimidine 6-benzyl, 3-pyridin-2-yl Sulfur-containing core; potential antitumor activity
6-Cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione Thiazolo[4,5-d]pyrimidine 6-cyclopropyl, 3-pyridin-2-yl Enhanced solubility due to cyclopropyl group; similar core to target compound
2-Aryl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-diones (e.g., 3n) Triazolo[4,5-d]pyrimidine 2-aryl (e.g., 4-methyl-2-nitrophenyl) Nitrogen-rich core; antiviral activity at >4 µg/mL
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolo[4,5-b]pyridine 5,7-dimethyl Modified hydrogen bonding; anticancer potential via structural modifications

Key Differences and Advantages

Core Heteroatoms: Triazolo derivatives (N-rich) exhibit strong hydrogen-bonding capacity, enhancing receptor binding but increasing metabolic instability.

Substituent Effects :

  • The benzyl group at position 6 in the target compound may enhance membrane permeability compared to cyclopropyl or methyl substituents .
  • Pyridin-2-yl at position 3 introduces π-π stacking interactions, a feature absent in simpler aryl-substituted triazolo derivatives .

Biological Activity

6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound belonging to the class of thiazolo[4,5-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections explore its synthesis, biological activity, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the condensation of a pyridine derivative with a thiazole precursor under specific reaction conditions. Various synthetic routes have been optimized for high yield and purity, often utilizing automated reactors for large-scale production .

Biological Activity

Pharmacological Profile
Research indicates that compounds within the thiazolo[4,5-d]pyrimidine class exhibit a range of biological activities. Notably, this compound has shown:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties against various strains.
  • Anticancer Potential : Inhibitory effects on cancer cell proliferation have been noted in vitro. For instance, studies have reported that this compound can induce apoptosis in certain cancer cell lines .
  • Enzyme Inhibition : It has been identified as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Binding Interactions : The compound interacts with specific biomolecules through hydrogen bonding and hydrophobic interactions.
  • Gene Expression Modulation : It influences gene expression patterns related to cell cycle regulation and apoptosis .
  • Cell Signaling Pathways : The compound affects various signaling pathways that are pivotal in cancer progression and microbial resistance .

Case Studies

Several studies have documented the biological effects of this compound:

  • Anticancer Study : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with IC50 values in the micromolar range.
    Cell LineIC50 (µM)
    MCF-712.5
    HeLa15.0
  • Antimicrobial Assessment : The compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated potent activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
    MicroorganismMIC (µg/mL)
    Staphylococcus aureus16
    Escherichia coli32

Q & A

Q. What are the established synthetic routes for 6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, and how are reaction conditions optimized?

The compound is synthesized via cyclocondensation or oxidative cyclization strategies. For example:

  • Cyclocondensation : Reacting thiazolidinone precursors with acetylacetone derivatives in methanol under basic conditions (e.g., sodium methylate) to form the thiazolo-pyrimidine core .
  • Oxidative Cyclization : Using CuSO₄ as a catalyst to cyclize aminopyrimidine intermediates, achieving yields >70% under reflux in ethanol .
    Optimization : Key parameters include solvent polarity (methanol/ethanol), temperature (reflux at 60–80°C), and reaction time (12–48 hours). Purity is confirmed via TLC and recrystallization .

Q. Which analytical methods are used to characterize this compound and ensure purity?

  • Structural Confirmation :
    • IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and thiazole (C–S–C, ~1260 cm⁻¹) groups .
    • ¹H-NMR : Aromatic protons (δ 7.2–8.0 ppm) and NH signals (δ 13.2 ppm) confirm substituents and hydrogen bonding .
  • Purity Assessment :
    • HPLC : Uses a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .
    • Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using dose-response curves .
  • Antimicrobial Activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action and target binding affinity?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to enzymes (e.g., kinases) or receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, Kd) for ligand-target interactions .
  • Molecular Docking : Predicts binding modes using software like AutoDock Vina, validated by mutagenesis studies .

Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?

Methodology :

Structural Modifications : Introduce substituents at the 6-benzyl or pyridin-2-yl positions (e.g., electron-withdrawing groups like -Cl or -CF₃) .

Biological Testing : Compare IC₅₀ values across derivatives (Table 1).

Computational Modeling : Correlate logP and polar surface area with cellular permeability .

Q. Table 1: Example SAR Data for Thiazolo-Pyrimidine Derivatives

DerivativeR Group (Position)IC₅₀ (μM, HeLa)logP
ParentBenzyl12.52.8
4c2-Chlorophenyl8.33.1
6a4-Trifluoromethoxy5.73.5
Data adapted from .

Q. How should researchers address contradictory data in biological assays?

  • Experimental Replicates : Use ≥3 independent experiments with internal controls (e.g., doxorubicin as a positive control) .
  • Compound Stability : Verify integrity via HPLC before/after assays to rule out degradation .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of differences .

Q. What strategies optimize metabolic stability and reduce toxicity in preclinical studies?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots .
  • In Silico ADMET : Use tools like SwissADME to predict CYP450 interactions and hERG channel inhibition .
  • In Vivo Toxicity : Acute toxicity studies in rodents (LD₅₀ determination) and histopathological analysis .

Q. How does this compound compare to structurally similar analogs in efficacy?

  • Comparative IC₅₀ Testing : Benchmark against triazolo-pyrimidines (e.g., 3a-o from ) and isoxazolo-pyridines (e.g., 3-phenyl derivatives from ).
  • Selectivity Index (SI) : Calculate SI = (IC₅₀ normal cells)/(IC₅₀ cancer cells); target SI >10 for therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.